molecular formula C10H22N2O B1422927 1-(2-Ethoxyethyl)-2-ethylpiperazine CAS No. 1315366-94-9

1-(2-Ethoxyethyl)-2-ethylpiperazine

Cat. No. B1422927
M. Wt: 186.29 g/mol
InChI Key: BJVVBTNILPCHMW-UHFFFAOYSA-N
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Description

“1-(2-Ethoxyethyl)-2-ethylpiperazine” is a chemical compound with the molecular formula C8H18N2O . It has an average mass of 158.241 Da and a monoisotopic mass of 158.141907 Da . This compound is also known by its IUPAC name, 1-(2-ethoxyethyl)piperazine .


Synthesis Analysis

The synthesis of “1-(2-Ethoxyethyl)-2-ethylpiperazine” or related compounds involves intricate chemical reactions . For instance, the synthesis of related benzimidazole derivatives involves the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates.


Molecular Structure Analysis

The molecular structure of “1-(2-Ethoxyethyl)-2-ethylpiperazine” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 29 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of “1-(2-Ethoxyethyl)-2-ethylpiperazine” or related compounds are intricate and showcase their reactivity and potential for creating diverse chemical structures . For instance, the reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and optimized to reach satisfactory yields of the target glycols .

Scientific Research Applications

Chemical Structure and Synthesis

1-(2-Ethoxyethyl)-2-ethylpiperazine is a compound with potential biological activities. In the context of chemical synthesis and structure determination, 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, a related compound, was studied for its synthesis and molecular structure. The conformation of the molecule was established through X-ray crystallographic analysis, revealing the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring, indicative of the stability and structural characteristics of piperazine derivatives (Ozbey, Kuş, & Göker, 2001).

Biological Properties

While focusing on excluding information related to drug use, dosage, and side effects, it's noteworthy to mention that certain piperazine derivatives, such as HBK-14 and HBK-15, have been investigated for their pharmacological properties, displaying high affinity for serotonergic and other receptors, indicating a broad spectrum of potential biological activities that could be relevant in scientific research (Pytka et al., 2015).

Neurological Function Enhancement

Piperazine derivatives have been studied for their effects on cognitive functions. Specific compounds have shown to enhance the reconstruction of learning and memory functions in animal models, indicating the potential use of such compounds in neurological research and therapy development (Zhang, 2012).

Synthetic Methodology

The development of new methodologies for synthesizing piperazine derivatives, such as N-(2-pyridyl)-N'-ethylpiperazines, is a significant area of research. These compounds are crucial structural motifs in several medicinally relevant compounds. A new methodology was developed, providing rapid, general, and efficient access to this scaffold, demonstrating the importance of piperazine derivatives in medicinal chemistry (Bugaenko, Yurovskaya, & Karchava, 2017).

Physicochemical Studies

The study of physicochemical properties, such as the thermodynamics of separation processes involving piperazine derivatives, is crucial for understanding their behavior in various conditions and for their application in scientific research. For instance, the study of vapor-liquid equilibrium on piperazine-N-ethylpiperazine and water-N-ethylpiperazine binary systems contributes to the fundamental data needed for the application of these compounds in industrial and research settings (Guo, 2000).

Safety And Hazards

The safety data sheet for a related compound, 1-(2-Ethoxyethyl)piperazine, indicates that it is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1-(2-Ethoxyethyl)-2-ethylpiperazine” were not found in the search results, related compounds such as bilastine are being studied for their potential uses . For instance, bilastine is a well-tolerated, nonsedating H1 receptor antihistamine, and the synthesis of its potential impurities is being explored .

properties

IUPAC Name

1-(2-ethoxyethyl)-2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVBTNILPCHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyethyl)-2-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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